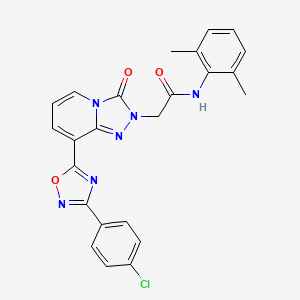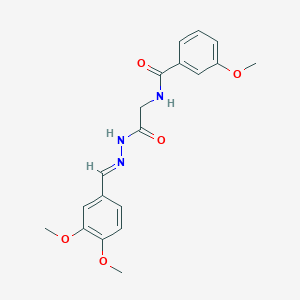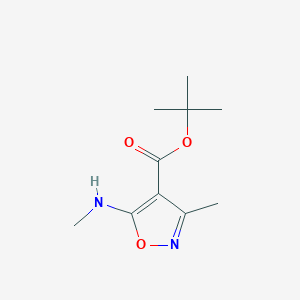
N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide, also known as AMPP or NAPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide involves its binding to the sigma-1 receptor. This binding modulates the activity of the receptor, leading to changes in cellular processes such as calcium signaling and protein folding. The exact mechanism of action is not fully understood and further research is needed to elucidate the molecular details.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in various physiological processes such as mood regulation and reward. This compound has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, there are also limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide. Further studies are needed to elucidate its exact mechanism of action and its effects on various physiological processes. Additionally, this compound may have therapeutic potential for various neurological and psychiatric disorders, and clinical trials are needed to evaluate its safety and efficacy in humans. Finally, this compound may be useful as a tool for studying the sigma-1 receptor and its role in various cellular processes.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide involves the reaction of 4-morpholin-4-yl-1-oxophthalazin-2(1H)-one with N-(3-acetylphenyl)glycine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or under reflux. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes including calcium signaling, protein folding, and cell survival. The sigma-1 receptor has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to modulate the activity of the sigma-1 receptor and may have therapeutic potential for these disorders.
Propiedades
IUPAC Name |
2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-5-3-6-15(2)20(14)26-19(32)13-31-24(33)30-12-4-7-18(22(30)28-31)23-27-21(29-34-23)16-8-10-17(25)11-9-16/h3-12H,13H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOPCJTWDXKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)
![8-Methoxy-5-methyl-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2660691.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2660692.png)
![ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2660694.png)


![2-(4-chlorophenoxy)-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2660700.png)



![2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2660705.png)

